molecular formula C9H17Cl2N3O2 B1379360 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride CAS No. 1803565-92-5

2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride

Cat. No.: B1379360
CAS No.: 1803565-92-5
M. Wt: 270.15 g/mol
InChI Key: HUDKUGICVPPFCG-UHFFFAOYSA-N
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Description

2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is a synthetic organic compound with the molecular formula C9H15N3O2·2HCl It is characterized by the presence of an amino group, a pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the trimethyl group.

    Amino Acid Formation: The alkylated pyrazole is reacted with a suitable precursor to form the amino acid moiety. This step often involves the use of protective groups to ensure selective reactions.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amino acid derivative with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety, potentially converting it to an alcohol.

    Substitution: The amino group and the pyrazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its amino acid structure makes it a potential candidate for peptide synthesis and protein engineering.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride
  • 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
  • 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride

Uniqueness

Compared to similar compounds, 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is unique due to the presence of the trimethyl group on the pyrazole ring

Properties

IUPAC Name

2-amino-3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.2ClH/c1-5-6(2)11-12(7(5)3)4-8(10)9(13)14;;/h8H,4,10H2,1-3H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDKUGICVPPFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(C(=O)O)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 2
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 3
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 4
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 5
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 6
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride

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